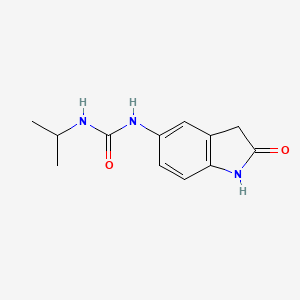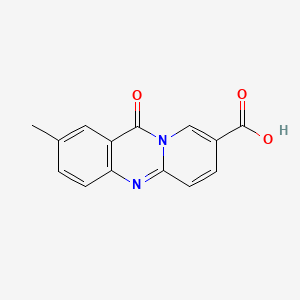
1-((3-Bromophenyl)thio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Bromophenyl)thio)butan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butan-2-one moiety through a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((3-Bromophenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylthiol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-((3-Bromophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((3-Bromophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfanyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-phenyl-1-propene: Similar structure but lacks the sulfanyl and butan-2-one moieties.
1-Bromo-3-phenylpropane: Similar structure but lacks the sulfanyl and butan-2-one moieties.
Uniqueness
1-((3-Bromophenyl)thio)butan-2-one is unique due to the presence of both the bromine atom and the sulfanyl group attached to a butan-2-one moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3 |
Clave InChI |
GRDHAFJZMZVNPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CSC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Methyl-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8624889.png)
![(2-Ethyl-1,6-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8624896.png)








![4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8624960.png)

![1-Bromo-4-[(4-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8624966.png)
